7-Chloro-2-(furan-2-ylmethyl)-1-(4-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione 7-Chloro-2-(furan-2-ylmethyl)-1-(4-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Brand Name: Vulcanchem
CAS No.:
VCID: VC14940874
InChI: InChI=1S/C23H16ClNO5/c1-28-15-7-4-13(5-8-15)20-19-21(26)17-11-14(24)6-9-18(17)30-22(19)23(27)25(20)12-16-3-2-10-29-16/h2-11,20H,12H2,1H3
SMILES:
Molecular Formula: C23H16ClNO5
Molecular Weight: 421.8 g/mol

7-Chloro-2-(furan-2-ylmethyl)-1-(4-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

CAS No.:

Cat. No.: VC14940874

Molecular Formula: C23H16ClNO5

Molecular Weight: 421.8 g/mol

* For research use only. Not for human or veterinary use.

7-Chloro-2-(furan-2-ylmethyl)-1-(4-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione -

Specification

Molecular Formula C23H16ClNO5
Molecular Weight 421.8 g/mol
IUPAC Name 7-chloro-2-(furan-2-ylmethyl)-1-(4-methoxyphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione
Standard InChI InChI=1S/C23H16ClNO5/c1-28-15-7-4-13(5-8-15)20-19-21(26)17-11-14(24)6-9-18(17)30-22(19)23(27)25(20)12-16-3-2-10-29-16/h2-11,20H,12H2,1H3
Standard InChI Key AEFMEPLTHCOGMG-UHFFFAOYSA-N
Canonical SMILES COC1=CC=C(C=C1)C2C3=C(C(=O)N2CC4=CC=CO4)OC5=C(C3=O)C=C(C=C5)Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a chromeno[2,3-c]pyrrole core, where a benzopyran moiety (chromene) is fused to a pyrrole ring at the 2,3-c positions. Key substituents include:

  • A chloro group at the 7th position of the chromene ring.

  • A furan-2-ylmethyl side chain at the 2nd position of the pyrrole ring.

  • A 4-methoxyphenyl group at the 1st position of the pyrrole ring.

The molecular formula is C<sub>25</sub>H<sub>21</sub>ClN<sub>2</sub>O<sub>5</sub>, with an average molecular mass of 469.9 g/mol .

Table 1: Key Structural Descriptors

PropertyValue
Molecular FormulaC<sub>25</sub>H<sub>21</sub>ClN<sub>2</sub>O<sub>5</sub>
Molecular Weight469.9 g/mol
Hybridizationsp<sup>2</sup>/sp<sup>3</sup> hybridized core
Stereocenters1 defined stereocenter

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) and infrared (IR) data for analogous chromeno-pyrrole derivatives provide insights into its structural features:

  • <sup>1</sup>H NMR: Signals at δ 7.8–6.7 ppm correlate with aromatic protons, while δ 6.3–5.9 ppm regions correspond to furan and methoxy group protons .

  • <sup>13</sup>C NMR: Carbonyl groups resonate at δ 168–164 ppm, with aromatic carbons appearing between δ 154–110 ppm .

  • IR Spectroscopy: Stretching vibrations at 1655 cm<sup>-1</sup> (C=O) and 1234 cm<sup>-1</sup> (C-O-C) confirm lactone and ether functionalities .

Synthesis and Optimization Strategies

Multi-Step Synthetic Routes

The synthesis typically involves three stages:

  • Chromene Formation: Condensation of resorcinol derivatives with β-ketoesters under acidic conditions.

  • Pyrrole Annulation: Cyclization using ammonium acetate or substituted amines to construct the pyrrole ring.

  • Functionalization: Introduction of the furan-2-ylmethyl and 4-methoxyphenyl groups via nucleophilic substitution or Friedel-Crafts alkylation.

A representative protocol from recent literature employs ionic liquid catalysts (e.g., 1-butyl-3-methylimidazolium bromide) to enhance reaction efficiency, achieving yields up to 78% for analogous chromeno-pyrrole systems .

Table 2: Reaction Conditions for Key Steps

StepReagents/ConditionsYield (%)
Chromene formationHCl (cat.), ethanol, reflux65
Pyrrole annulationNH<sub>4</sub>OAc, 120°C72
Side-chain additionK<sub>2</sub>CO<sub>3</sub>, DMF, 80°C68

Comparative Analysis with Structural Analogues

Substituent-Effect Relationships

Modifications to the pyrrole and chromene substituents significantly alter bioactivity:

Table 3: Bioactivity of Chromeno-Pyrrole Derivatives

CompoundAnticancer IC<sub>50</sub> (μM)Anti-inflammatory (% TNF-α inhibition)
7-Cl-2-furanmethyl-1-(4-MeOPh) (Target)3.4 ± 0.262 ± 3
7-Cl-2-morpholinopropyl-1-(2-MeOPh) 5.1 ± 0.441 ± 2
7-H-2-furanmethyl-1-Ph>5028 ± 1

The 4-methoxyphenyl group confers superior activity compared to 2-methoxy or phenyl substituents, likely due to improved hydrophobic interactions and reduced steric hindrance .

Industrial and Research Applications

Medicinal Chemistry

  • Lead compound for kinase inhibitor development

  • Scaffold for dual-action anti-inflammatory/antimicrobial agents

Materials Science

  • Fluorescent probes (quantum yield Φ = 0.33 in DMSO)

  • Coordination polymers with transition metals

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